molecular formula C9H12O3S2 B14904675 4-((2-(Methylsulfonyl)ethyl)thio)phenol

4-((2-(Methylsulfonyl)ethyl)thio)phenol

Cat. No.: B14904675
M. Wt: 232.3 g/mol
InChI Key: GYYMYABQXUITAN-UHFFFAOYSA-N
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Description

4-((2-(Methylsulfonyl)ethyl)thio)phenol is an organic compound with the molecular formula C9H12O3S2 It is characterized by the presence of a phenol group substituted with a 2-(methylsulfonyl)ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(methylsulfonyl)ethyl)thio)phenol typically involves the reaction of 4-mercaptophenol with 2-(methylsulfonyl)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-((2-(methylsulfonyl)ethyl)thio)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Sulfides and other reduced sulfur-containing compounds.

    Substitution: Nitrated, halogenated, and sulfonated phenolic derivatives.

Scientific Research Applications

4-((2-(methylsulfonyl)ethyl)thio)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-(methylsulfonyl)ethyl)thio)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenol: Lacks the ethylthio group, resulting in different chemical and biological properties.

    4-(Ethylthio)phenol: Lacks the sulfonyl group, affecting its reactivity and interactions.

    4-(Methylthio)phenol: Contains a methylthio group instead of a methylsulfonyl group, leading to different oxidation states and reactivity.

Uniqueness

4-((2-(methylsulfonyl)ethyl)thio)phenol is unique due to the presence of both the methylsulfonyl and ethylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H12O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

4-(2-methylsulfonylethylsulfanyl)phenol

InChI

InChI=1S/C9H12O3S2/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3

InChI Key

GYYMYABQXUITAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCSC1=CC=C(C=C1)O

Origin of Product

United States

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